Allantoin panthenol

Description

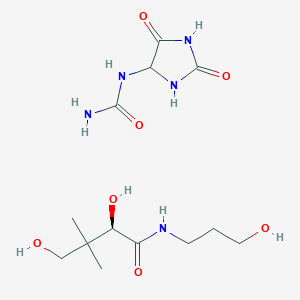

Structure

2D Structure

Properties

CAS No. |

565227-55-6 |

|---|---|

Molecular Formula |

C13H25N5O7 |

Molecular Weight |

363.37 |

IUPAC Name |

Butanamide, 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethyl-, (+/-)-, compd. with (2,5-dioxo-4-imidazolidinyl)urea (1:1) |

InChI |

1S/C9H19NO4.C4H6N4O3/c1-9(2,6-12)7(13)8(14)10-4-3-5-11;5-3(10)6-1-2(9)8-4(11)7-1/h7,11-13H,3-6H2,1-2H3,(H,10,14);1H,(H3,5,6,10)(H2,7,8,9,11)/t7-;/m0./s1 |

InChI Key |

DMVGDAWWCIUOJI-FJXQXJEOSA-N |

SMILES |

CC(C)(CO)[C@@H](O)C(=O)NCCCO.NC(=O)NC1NC(=O)NC1=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Allantoin panthenol, Alpantha |

Origin of Product |

United States |

Biosynthesis, Metabolic Pathways, and Biological Transformations

Allantoin (B1664786) Biosynthesis and Catabolism in Biological Systems

Allantoin is a nitrogen-rich compound that plays a crucial role in the nitrogen metabolism of many organisms. mdpi.comunipr.it Its formation and subsequent breakdown are tightly linked to the catabolism of purine (B94841) nucleotides.

Purine Metabolism Pathways Leading to Allantoin Formation

The biosynthesis of allantoin originates from the degradation of purine nucleotides, such as adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). mdpi.com These pathways ultimately converge on the production of xanthine (B1682287). unipr.it A key enzyme, xanthine oxidoreductase, then catalyzes the oxidation of hypoxanthine (B114508) to xanthine, and subsequently xanthine to uric acid. nih.gov In most mammals, with the notable exception of humans and some other primates, uric acid is further oxidized to allantoin by the enzyme urate oxidase (uricase). wikipedia.orgvaia.commdpi.com This conversion is significant as allantoin is more soluble than uric acid, facilitating its excretion. google.comgoogle.com

The process can be initiated through either the de novo synthesis pathway, prominent in leguminous plants, or the salvage pathway in non-leguminous plants. mdpi.com The salvage pathway is an energy-efficient process that recycles purine bases and nucleosides released from the breakdown of nucleic acids or from metabolic byproducts. nih.gov The purine nucleotide cycle, which involves the conversion of AMP to inosine (B1671953) monophosphate (IMP) and back to AMP, also plays a role in replenishing intermediates and can lead to the formation of hypoxanthine, a precursor to uric acid and subsequently allantoin. researchmap.jp

Allantoin Biosynthesis in Eukaryotic and Prokaryotic Organisms

The synthesis of allantoin from uric acid is a common metabolic step in a wide range of organisms, including animals, plants, and bacteria. wikipedia.org In many animals, allantoin serves as the primary vehicle for excreting nitrogenous waste. wikipedia.org In plants, particularly legumes, ureides like allantoin and allantoate (B10759256) are crucial for nitrogen transport and storage, accounting for a significant portion of the total nitrogenous compounds. mdpi.comunipr.it

In prokaryotes, such as certain bacteria, purines and their derivatives like allantoin can be utilized as a secondary nitrogen source when other nutrients are scarce. wikipedia.org For example, Bacillus subtilis can use allantoin as its sole nitrogen source, and specific genes have been identified that encode for allantoin transporters. wikipedia.org Similarly, in Streptomyces coelicolor, the enzymes allantoinase and allantoicase are vital for allantoin metabolism. wikipedia.org Escherichia coli can also use allantoin as a nitrogen source under anaerobic conditions. ebi.ac.ukyeastgenome.org

Allantoin Metabolic Fate and Oxidative Byproducts

Once formed, allantoin is further catabolized in many organisms. The enzyme allantoinase hydrolyzes the internal amide bond of allantoin to form allantoate. mdpi.comresearchgate.net The breakdown of allantoate can then proceed through different pathways. mdpi.com One pathway involves the enzyme allantoate amidohydrolase, which converts allantoate into urea (B33335) and ureidoglycolate. mdpi.com Ureidoglycolate is then further broken down into glyoxylate (B1226380) and another molecule of urea. mdpi.com The urea produced can be hydrolyzed by urease into ammonia (B1221849) and carbon dioxide. mdpi.comtaylorandfrancis.com

An alternative pathway for allantoate degradation leads to the formation of ureidoglycine, ammonia, and carbon dioxide, a reaction catalyzed by allantoate amidohydrolase. researchgate.net Ureidoglycine can then be converted to ureidoglycolate. mdpi.com Ultimately, the catabolism of one molecule of allantoin can yield four molecules of ammonia. researchgate.net The end products of allantoin catabolism, such as glyoxylate and urea, can be further utilized in various metabolic processes. unipr.itresearchgate.net In some bacteria, ureidoglycolate can be metabolized to produce glyoxylate, which can then enter central metabolic pathways. ebi.ac.ukuniprot.org

Panthenol Biotransformation and Coenzyme A Metabolic Integration

Panthenol, the alcohol analog of pantothenic acid (vitamin B5), is a precursor in the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic reactions. oregonstate.edu

Enzymatic Conversion of Panthenol to Pantothenic Acid and Coenzyme A

The journey from panthenol to Coenzyme A involves a series of enzymatic steps. First, panthenol is converted to pantothenic acid. Pantothenic acid is then phosphorylated by the enzyme pantothenate kinase to form 4'-phosphopantothenate. wikipedia.orgnih.gov This initial phosphorylation is a key regulatory step in the pathway. nih.gov

The subsequent steps in CoA biosynthesis are as follows:

Addition of Cysteine: The enzyme phosphopantothenoylcysteine synthetase adds a cysteine molecule to 4'-phosphopantothenate, forming 4'-phospho-N-pantothenoylcysteine (PPC). wikipedia.orgfrontiersin.org

Decarboxylation: PPC is then decarboxylated by phosphopantothenoylcysteine decarboxylase to produce 4'-phosphopantetheine (B1211885). wikipedia.orgfrontiersin.org

Adenylation: The enzyme phosphopantetheine adenylyl transferase adenylates 4'-phosphopantetheine to form dephospho-CoA. wikipedia.orgfrontiersin.org

Final Phosphorylation: Finally, dephospho-CoA is phosphorylated by dephosphocoenzyme A kinase to yield the active Coenzyme A. wikipedia.orgfrontiersin.org This entire process requires pantothenic acid, cysteine, and ATP. wikipedia.orgyoutube.com

Metabolic Pathways Downstream of Coenzyme A in Cellular Energetics and Synthesis

Coenzyme A is a central molecule in cellular metabolism, primarily functioning as a carrier of acyl groups, most notably as acetyl-CoA. wikipedia.orgcreative-proteomics.com This function is critical for a vast array of anabolic and catabolic pathways. wikipedia.org

Cellular Energetics:

Citric Acid Cycle (TCA Cycle): Acetyl-CoA, derived from the breakdown of carbohydrates (via pyruvate), fatty acids, and some amino acids, is a primary substrate for the citric acid cycle. wikipedia.orgpressbooks.pub In this cycle, the acetyl group is oxidized to carbon dioxide, generating reduced coenzymes (NADH and FADH2) that are essential for ATP production through oxidative phosphorylation. libretexts.orgnih.gov

Fatty Acid Oxidation: Coenzyme A is crucial for the transport of fatty acids into the mitochondria for beta-oxidation. wikipedia.orgnih.gov During beta-oxidation, fatty acyl-CoA molecules are broken down into acetyl-CoA units, which can then enter the citric acid cycle to generate energy. nih.gov

Biosynthesis:

Fatty Acid Synthesis: In the cytosol, acetyl-CoA serves as the building block for the synthesis of fatty acids. wikipedia.orgcreative-proteomics.com

Synthesis of Other Molecules: Coenzyme A derivatives are also involved in the synthesis of cholesterol, steroid hormones, certain neurotransmitters like acetylcholine, and the hormone melatonin. oregonstate.edusigmaaldrich.com It is also a precursor for the synthesis of ketone bodies in the liver. nih.govimrpress.com

The intricate regulation of CoA and its thioester derivatives, such as acetyl-CoA, plays a pivotal role in controlling the flow of metabolites through these central pathways, thereby influencing cellular energy status and biosynthetic activities. imrpress.com

Compound and Enzyme Information

Table 1: Compounds Mentioned in the Article

| Compound Name | Alternate Names | Role/Function |

| Allantoin | 5-Ureidohydantoin, Glyoxyldiureide | Intermediate in purine catabolism; nitrogen transport and storage. wikipedia.org |

| Panthenol | Dexpanthenol (B1670349), Provitamin B5 | Precursor to pantothenic acid and Coenzyme A. oregonstate.edu |

| Adenosine monophosphate | AMP | Purine nucleotide; precursor in allantoin synthesis. mdpi.com |

| Allantoate | Diureidoacetate | Intermediate in allantoin catabolism. mdpi.com |

| Coenzyme A | CoA, CoASH, HSCoA | Essential cofactor in numerous metabolic reactions. wikipedia.org |

| Glyoxylate | Byproduct of allantoin catabolism. mdpi.com | |

| Guanine monophosphate | GMP | Purine nucleotide; precursor in allantoin synthesis. mdpi.com |

| Hypoxanthine | Intermediate in purine catabolism. mdpi.comnih.gov | |

| Inosine monophosphate | IMP | Intermediate in the purine nucleotide cycle. mdpi.com |

| Pantothenic Acid | Vitamin B5 | Precursor in Coenzyme A biosynthesis. oregonstate.edu |

| Pyruvate (B1213749) | End product of glycolysis; precursor to acetyl-CoA. wikipedia.org | |

| Urea | Byproduct of allantoin catabolism. mdpi.com | |

| Ureidoglycolate | Intermediate in allantoin catabolism. mdpi.com | |

| Uric Acid | Product of purine catabolism; precursor to allantoin. wikipedia.org | |

| Xanthine | Intermediate in purine catabolism. unipr.it |

Table 2: Enzymes Mentioned in the Article

| Enzyme Name | EC Number | Function |

| Allantoinase | 3.5.2.5 | Hydrolyzes allantoin to allantoate. mdpi.comwikipedia.org |

| Allantoate amidohydrolase | 3.5.3.9 | Converts allantoate to urea and ureidoglycolate. mdpi.com |

| Dephosphocoenzyme A kinase | 2.7.1.24 | Phosphorylates dephospho-CoA to Coenzyme A. wikipedia.org |

| Pantothenate kinase | 2.7.1.33 | Phosphorylates pantothenic acid to 4'-phosphopantothenate. wikipedia.orgnih.gov |

| Phosphopantetheine adenylyl transferase | 2.7.7.3 | Adenylates 4'-phosphopantetheine to dephospho-CoA. wikipedia.org |

| Phosphopantothenoylcysteine decarboxylase | 4.1.1.36 | Decarboxylates 4'-phospho-N-pantothenoylcysteine to 4'-phosphopantetheine. wikipedia.org |

| Phosphopantothenoylcysteine synthetase | 6.3.2.5 | Adds cysteine to 4'-phosphopantothenate. wikipedia.org |

| Urate oxidase (Uricase) | 1.7.3.3 | Oxidizes uric acid to allantoin. wikipedia.orggoogle.com |

| Urease | 3.5.1.5 | Hydrolyzes urea to ammonia and carbon dioxide. mdpi.com |

| Xanthine oxidoreductase | 1.17.3.2 / 1.17.1.4 | Oxidizes hypoxanthine to xanthine and xanthine to uric acid. nih.gov |

Transformation of Panthenyl Triacetate to Panthenol

Panthenyl triacetate, an acetylated derivative of panthenol, undergoes enzymatic transformation to yield D-panthenol. inci.guide This conversion process involves de-acetylation, where the acetyl groups are removed from the panthenyl triacetate molecule. inci.guidecir-safety.org This transformation is significant as panthenyl triacetate is more stable against hydrolysis and is oil-soluble, allowing for its incorporation into a wider range of formulations. inci.guide

Upon dermal application, panthenyl triacetate penetrates the layers of the skin and is converted to D-panthenol. cir-safety.orgcir-safety.org This enzymatic breakdown allows for a slower, more sustained release of panthenol within the skin. inci.guide Studies using Raman spectroscopy on human volunteers have confirmed the de-acetylation of panthenyl triacetate into panthenol within the skin. nih.gov This conversion is crucial for the biological activity of the compound, as D-panthenol is the active form of vitamin B5. inci.guide Research has indicated that this transformation occurs in the deeper layers of the stratum corneum. cir-safety.org The slow and constant release of panthenol from the breakdown of panthenyl triacetate suggests a depot-like effect, providing a prolonged supply of the active compound to the skin. inci.guide

Molecular and Cellular Mechanisms of Action

Allantoin (B1664786): Mechanistic Elucidations at the Cellular and Subcellular Level

Allantoin, a diureide of glyoxylic acid, is a key metabolic intermediate in most organisms. nih.gov It is known for its wound-healing, anti-inflammatory, and tissue-regenerative properties. jneonatalsurg.comjneonatalsurg.com

Regulation of Cellular Proliferation and Tissue Regeneration Pathways

Allantoin plays a significant role in stimulating cellular proliferation and accelerating tissue repair. jneonatalsurg.comscielo.br One of its most well-documented properties is its ability to speed up the healing of dermal wounds. jneonatalsurg.comnih.gov This is achieved through several interconnected mechanisms:

Stimulation of Fibroblast and Keratinocyte Proliferation: Allantoin directly influences the activity of fibroblasts, which are crucial cells in the wound healing process. jneonatalsurg.commdpi.com This stimulation promotes the rapid formation of granulation tissue, a critical step in wound repair. jneonatalsurg.comnih.gov It also enhances the proliferation of keratinocytes, the primary cells of the epidermis. jneonatalsurg.com

Cell Mitosis Promotion: Allantoin has been shown to be a promoter of cell mitosis, further contributing to its regenerative capabilities. scielo.br

Modulation of Inflammatory Response Pathways

Allantoin exhibits notable anti-inflammatory effects by modulating various inflammatory pathways. jneonatalsurg.comrsc.org It can inhibit the overactivation of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response. rsc.org By suppressing these pathways, allantoin can reduce the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammation. jneonatalsurg.comrsc.org Research suggests that allantoin's anti-inflammatory action may involve inhibiting the chemotaxis of inflammatory cells to the wound site, which in turn prevents the release of reactive oxygen species that cause tissue damage. scielo.br

Interactions with Intracellular Signaling Cascades

Allantoin's effects at the cellular level are mediated through its interaction with specific intracellular signaling cascades.

Recent studies have demonstrated that allantoin can activate imidazoline (B1206853) I3 receptors, which are found in pancreatic tissues. nih.govuni.lunih.gov This activation is linked to the phospholipase C (PLC) pathway. nih.govuni.lunih.gov Upon activation, PLC triggers a cascade of events that can, for example, potentiate insulin (B600854) secretion. nih.gov The protective effects of allantoin on pancreatic β-cells have been shown to be mediated through this I3 receptor-PLC pathway. nih.govuni.lunih.gov

Allantoin has been found to modulate the PI3K/Akt/GSK-3β signaling pathway. nih.govresearchgate.net This pathway is crucial for cell survival, proliferation, and apoptosis. researchgate.net In the context of neuroprotection, allantoin has been shown to activate this pathway, leading to a reduction in the hyperphosphorylation of the Tau protein, a hallmark of Alzheimer's disease. nih.govresearchgate.net By activating the PI3K/Akt/GSK-3β pathway, allantoin can enhance cell survival and repair damage to nerve cells. nih.govresearchgate.net

Allantoin has been observed to inhibit degranulation in mast cells, a key event in allergic and pseudoallergic reactions. nih.govnih.gov This is achieved by reducing the influx of calcium (Ca2+) into the cells. nih.gov Specifically, allantoin inhibits the phosphorylation of PLCγ and IP3R, key proteins that regulate intracellular calcium concentration and mast cell degranulation. nih.gov This inhibition of the Ca2+/PLC/IP3 pathway ultimately leads to a decrease in the release of histamine (B1213489) and other inflammatory mediators from mast cells. nih.govnih.gov

Panthenol: Mechanistic Elucidations at the Cellular and Subcellular Level

Panthenol, the alcohol analog of pantothenic acid (vitamin B5), is widely used in skincare and hair care for its moisturizing and healing properties. medicalnewstoday.comatamanchemicals.com The biologically active form is D-panthenol (dexpanthenol). atamanchemicals.com

Regulation of Epithelial Cell Proliferation and Differentiation

Dexpanthenol (B1670349) plays a crucial role in the function of a normally functioning epithelium. drugbank.com It is enzymatically converted to pantothenic acid, an essential component of Coenzyme A (CoA). atamanchemicals.comdrugbank.com CoA is a vital cofactor in many enzymatic reactions important for protein metabolism in the epithelium. drugbank.com

Fibroblast Proliferation: Dexpanthenol has been shown to increase the proliferation of fibroblasts, which are essential for producing collagen and other components of the extracellular matrix that maintain skin structure and elasticity. drugbank.compatsnap.com

Re-epithelialization: It accelerates the process of re-epithelialization in wound healing, aiding in the restoration of the skin barrier. drugbank.com Studies have shown that dexpanthenol stimulates skin regeneration and promotes wound healing. viamedica.plkarger.com

Gene Regulation: In human dermal fibroblasts, pantothenate has been found to upregulate the expression of genes such as IL-6, IL-8, CCL2, and CXCL1, which may contribute to its wound-healing properties. karger.com

Modulation of Inflammatory Responses

Dexpanthenol has demonstrated anti-inflammatory properties. drugbank.compatsnap.com It can modulate the expression of both pro- and anti-inflammatory genes, helping to manage the inflammatory phase of wound healing. cabidigitallibrary.org For instance, it has been shown to upregulate the expression of the pro-inflammatory cytokine IL-6 in skin biopsies, which plays a vital role in the healing process. cabidigitallibrary.org Additionally, it has been found to have a suppressive effect on oxidative stress, which can contribute to inflammation. patsnap.com

Impact on Cellular Bioenergetics and Metabolism

As a precursor to coenzyme A, pantothenic acid is fundamental to cellular metabolism. patsnap.com CoA is involved in the Krebs cycle for energy production (ATP) and the synthesis and oxidation of fatty acids. patsnap.com This role in cellular energy and lipid metabolism is critical for maintaining the health and function of skin cells.

Research Findings on Allantoin and Panthenol

| Compound | Mechanism of Action | Key Findings | References |

| Allantoin | Cellular Proliferation & Regeneration | Stimulates fibroblast and keratinocyte proliferation, promoting granulation tissue formation. | jneonatalsurg.commdpi.com |

| Inflammatory Modulation | Inhibits NF-κB and MAPK signaling pathways, reducing inflammatory responses. | scielo.brrsc.org | |

| Imidazoline I3 Receptor Activation | Activates I3 receptors and the PLC-related pathway, protecting pancreatic β-cells. | nih.govuni.lunih.gov | |

| PI3K/Akt/GSK-3β Pathway Modulation | Activates this pathway, providing neuroprotective effects by reducing Tau hyperphosphorylation. | nih.govresearchgate.net | |

| Calcium Fluctuation & Degranulation | Inhibits Ca2+ influx and degranulation in mast cells by targeting the PLCγ/IP3R pathway. | nih.govnih.gov | |

| Panthenol | Epithelial Cell Proliferation | Increases fibroblast proliferation and accelerates re-epithelialization in wound healing. | drugbank.compatsnap.com |

| Inflammatory Modulation | Modulates the expression of pro- and anti-inflammatory genes. | patsnap.comcabidigitallibrary.org | |

| Cellular Metabolism | As a precursor to Coenzyme A, it is essential for cellular energy production and lipid synthesis. | patsnap.com |

PI3K/Akt/GSK-3β Signaling Pathway Modulation

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Mechanisms

Allantoin demonstrates notable antioxidant properties and plays a role in the mitigation of oxidative stress by scavenging reactive oxygen species (ROS). Its accumulation in plants is often an indicator of oxidative stress conditions. mdpi.com Studies suggest that allantoin's protective function may stem from its direct or indirect influence on ROS accumulation. mdpi.com In plants, allantoin functions as a signaling molecule that stimulates stress-responsive genes and ROS-scavenging enzymes. mdpi.comresearchgate.net It has been referred to as a ROS scavenger, and its accumulation can help plants overcome the harmful effects of oxidative damage. oup.com

The mechanism appears to be indirect, enhancing the plant's enzymatic ROS detoxification potential rather than through direct chemical scavenging. oup.commdpi.com For instance, under conditions of cadmium stress, allantoin has been shown to increase the levels of ascorbate (B8700270) and glutathione (B108866), which are key components of the cellular antioxidant defense system. mdpi.com In the absence of protein, uric acid, a precursor to allantoin in some metabolic pathways, contributes significantly to antioxidant capacity in the liver, where it is converted to allantoin by scavenging ROS. cas.cz This conversion has been observed in protein-free hepatic cytosol, where a decrease in uric acid leads to a reduction in the total-radical trapping antioxidant parameter (TRAP). cas.cz

Allantoin's role as an antioxidant is further supported by its ability to modulate stress-responsive genes and maintain ion homeostasis, thereby enhancing tolerance to various stress conditions. mdpi.comresearchgate.net

Protein Aggregation Suppression Mechanisms

Allantoin has been identified as a suppressor of protein aggregation, a process implicated in various cellular stress conditions. researchgate.netresearchgate.netnih.gov Its mechanism of action involves hydrophobic interactions between its hydantoin (B18101) ring and aromatic amino acid residues on the surface of proteins. researchgate.netnih.gov This interaction is believed to be a key difference between the aggregation suppression mechanisms of allantoin and other agents like arginine. researchgate.net

Studies have shown that allantoin can suppress the thermal aggregation and inactivation of certain proteins, such as hen egg white lysozyme (B549824) (LYZ). researchgate.netresearchgate.netnih.gov However, its effect can be protein-dependent. For example, while it suppresses the aggregation of lysozyme, it has been observed to enhance the aggregation of bovine serum albumin under similar conditions. researchgate.net For immunoglobulin G (IgG), allantoin has been shown to slightly improve the formation of soluble oligomers and insoluble aggregates under thermal and acidic stress. nih.gov

The hydantoin ring structure is considered a key feature for its activity, suggesting that this chemical backbone could be a basis for developing new small-molecule aggregation suppressors. researchgate.netnih.gov

Enzyme Activity Modulation, Including Collagenase Inhibition

Allantoin has been shown to modulate the activity of certain enzymes, most notably collagenase. researchgate.net The inhibition of collagenase is an important factor in controlling the degradation of collagen, a key component of connective tissues. nih.gov Synthetic inhibitors have been developed to target matrix metalloproteinases (MMPs) like collagenase, which are involved in both normal tissue remodeling and pathological processes. scielo.br

In a study investigating the effects of various compounds on human interstitial collagenase (MMP-1), some drugs demonstrated moderate inhibitory activity. scielo.br The activation of MMPs involves a change in the coordination of a zinc ion within the enzyme's active site. scielo.br Inhibition, conversely, often involves the binding of an inhibitor to this zinc ion, preventing the enzyme from functioning. scielo.br

While specific studies detailing the direct molecular interaction of allantoin with the active site of collagenase are limited, its reported inhibitory effect suggests it may interfere with the enzyme's catalytic activity. researchgate.net The mucus of Helix aspersa (snail), which is rich in allantoin, has been shown to exhibit inhibitory activity against collagenase. researchgate.net

Nuclear Receptor Interactions, e.g., PPARα Antagonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. These receptors, including PPARα, PPARδ, and PPARγ, play crucial roles in cellular functions like lipid metabolism and inflammatory signaling. plos.org They regulate gene expression by forming a heterodimer with the retinoid X receptor (RXR) and binding to specific DNA sequences called peroxisome proliferator response elements (PPREs).

The activity of PPARs can be modulated by both agonists (activators) and antagonists (inhibitors). nih.govnih.gov Antagonists can stabilize the interaction of the receptor with co-repressor proteins, leading to the repression of gene transcription. nih.gov For PPARα, the antagonist GW6471 has been shown to facilitate the binding of a co-repressor motif, which in turn prevents the receptor from adopting its active conformation. nih.gov

While there is evidence that activators of the nuclear hormone receptor PPARα can stimulate certain metabolic pathways, the direct interaction of allantoin as a PPARα antagonist is not extensively documented in the provided search results. scispace.com Further research is needed to elucidate the specific molecular interactions between allantoin and PPARα and to confirm its antagonistic activity.

Plant Hormone Signaling Crosstalk, e.g., Jasmonate and Abscisic Acid

In plants, allantoin acts as a signaling molecule that participates in the complex crosstalk between different hormone signaling pathways, particularly those of abscisic acid (ABA) and jasmonic acid (JA). mdpi.comresearchgate.net Allantoin accumulation can activate ABA biosynthesis, which in turn triggers downstream stress-related genes. researchgate.netnih.gov This suggests a regulatory role for allantoin in stress protection that is mediated by the activation of ABA metabolism. mdpi.com

Furthermore, allantoin can activate JA signaling in a manner that is dependent on ABA and regulated by the transcription factor MYC2, a key component in the JA signaling pathway. nih.govnih.gov Transcriptomic analyses of Arabidopsis mutants that accumulate allantoin revealed an increased expression of genes related to both ABA and JA responses. nih.govnih.gov Exogenous application of allantoin to wild-type plants also induced the expression of JA-responsive genes, including MYC2. nih.gov

The interplay between JA and ABA is crucial for regulating plant growth and defense responses. austinpublishinggroup.com The JAZ-MYC2 protein complex is a key point of convergence for the crosstalk between these two hormone pathways. austinpublishinggroup.com The ability of allantoin to activate the MYC2-regulated JA signaling pathway through ABA production highlights its importance in the homeostasis of these phytohormones and their interaction in stress signaling. nih.gov

Panthenol Mechanistic Insights into Cellular Physiology

Promotion of Cellular Viability and Prevention of Senescence and Apoptosis

Panthenol, also known as D-panthenol, has been shown to promote cellular viability and prevent senescence and apoptosis in human hair follicle cells. dntb.gov.uanih.govresearchgate.net In studies on cultured human dermal papilla cells (hDPCs), panthenol enhanced cell viability and increased the expression of the cellular proliferation marker Ki67. dntb.gov.uaresearchgate.net

Mechanistically, panthenol reduces the expression of markers associated with apoptosis, such as Caspase-3 and Caspase-9, and cell senescence, including p21 and p16. dntb.gov.uanih.govresearchgate.netresearchgate.net The reduction of these markers was observed at both the mRNA and protein levels. nih.govresearchgate.net This suggests that panthenol can help prevent the programmed cell death and aging of these cells. nih.gov

Furthermore, panthenol was found to stimulate the expression of anagen-inducing factors, which are involved in the active growth phase of hair follicles, while reducing the expression of TGF-β1, a factor that can promote the transition to the resting phase. dntb.gov.ua In human outer root sheath cells (hORSCs), panthenol also enhanced cell proliferation and viability and downregulated the mRNA expression of senescence markers. dntb.gov.uaresearchgate.net These findings indicate that panthenol's ability to stimulate hair growth is exerted by increasing cell viability, suppressing apoptotic markers, and prolonging the anagen phase in hair follicles. dntb.gov.uaresearchgate.net

Stimulation of Key Metabolic Pathways (Glycolysis, Citric Acid Cycle)

Panthenol, the alcohol analog of pantothenic acid (vitamin B5), plays a pivotal role in cellular energy metabolism. researchgate.net Upon topical application, panthenol penetrates the skin and is oxidized to pantothenic acid. researchgate.netfrontiersin.orgwikipedia.org This biologically active form is essential for the synthesis of Coenzyme A (CoA), a fundamental cofactor in numerous enzymatic reactions. researchgate.netfrontiersin.orgresearchgate.net

Coenzyme A is critical for the conversion of pyruvate (B1213749), the end product of glycolysis, into acetyl-CoA. researchgate.netjax.org This reaction, known as pyruvate oxidation, is a crucial link between the cytoplasmic process of glycolysis and the mitochondrial citric acid cycle (also known as the Krebs cycle). researchgate.netjax.org Acetyl-CoA serves as the primary substrate to enter the citric acid cycle, where it is oxidized to generate ATP, the cell's main energy currency, along with other vital metabolic intermediates. researchgate.netresearchgate.net By facilitating the production of acetyl-CoA, panthenol directly supports the central pathways of cellular respiration, ensuring cells like fibroblasts have the necessary energy for proliferation and repair. researchgate.netwikipedia.org

Influence on Lipid and Isoprenoid Synthesis Pathways

The metabolic influence of panthenol extends to anabolic pathways, particularly the synthesis of lipids and isoprenoids. The same molecule it helps generate, acetyl-CoA, is a critical building block for these processes. frontiersin.orgwikipedia.orgresearchgate.net

Lipid Synthesis: Acetyl-CoA is a precursor for the synthesis of fatty acids and sphingolipids, which are essential components of the stratum corneum's lipid layers and cell membranes. researchgate.netwikipedia.org By contributing to the pool of acetyl-CoA, panthenol indirectly supports the maintenance and repair of the skin's lipid barrier, which is crucial for hydration and integrity. wikipedia.org

Isoprenoid Synthesis: Isoprenoids, a vast class of biomolecules including cholesterol and steroid hormones, are synthesized via the mevalonate (B85504) pathway. wikipedia.orgsjtu.edu.cn This pathway's starting point is the condensation of acetyl-CoA molecules. wikipedia.orgresearchgate.netarabidopsis.org Therefore, panthenol's role in acetyl-CoA production also supports the synthesis of essential isoprenoids. frontiersin.org Furthermore, separate research suggests that allantoin may also influence this pathway by suppressing cholesterol biosynthesis through the inhibition of key enzymes like HMG-CoA reductase. sjtu.edu.cn

Regulation of Gene Expression in Fibroblasts (IL-6, IL-8, Id1, HMOX-1, HspB7, CYP1B1)

Research into the molecular effects of pantothenate, the active form of panthenol, has identified significant regulation of gene expression in human dermal fibroblasts. In in-vitro studies, pantothenate was found to stimulate fibroblast proliferation. researchgate.net Microarray analysis of these fibroblasts revealed the upregulation of several key genes that are instrumental in the wound healing process. researchgate.netsjtu.edu.cn

These regulated genes include those coding for crucial interleukins, transcription regulators, and cytoprotective proteins. researchgate.netfrontiersin.orgresearchgate.net Specifically, pantothenate treatment led to a notable increase in the expression of Interleukin-6 (IL-6), Interleukin-8 (IL-8), Inhibitor of DNA binding 1 (Id1), Heme Oxygenase-1 (HMOX-1), Heat shock protein B7 (HspB7), and Cytochrome P450 family 1 subfamily B member 1 (CYP1B1). researchgate.netresearchgate.netsjtu.edu.cn The upregulation of IL-6 and IL-8 is particularly significant as these are among the most strongly expressed cytokines during wound healing. researchgate.netsjtu.edu.cn The induction of HMOX-1, a cytoprotective and anti-inflammatory protein, was confirmed at the protein level and was linked to an enhanced suppression of free radical formation in skin fibroblasts. researchgate.netfrontiersin.org These findings were later correlated with in-vivo models, where topical dexpanthenol application on injured skin also resulted in the upregulation of IL-6 and CYP1B1, among other genes, suggesting a strong link between the in-vitro data and the clinical effects. sjtu.edu.cn

| Gene | Full Name | Function in Fibroblasts/Wound Healing | Effect of Pantothenate | Source |

|---|---|---|---|---|

| IL-6 | Interleukin-6 | Pro-inflammatory cytokine involved in the acute phase of wound healing. | Upregulation | researchgate.netresearchgate.netsjtu.edu.cn |

| IL-8 | Interleukin-8 | Chemokine that attracts neutrophils to the wound site; strongly expressed during healing. | Upregulation | researchgate.netresearchgate.netsjtu.edu.cn |

| Id1 | Inhibitor of DNA binding 1 | A helix-loop-helix protein that acts as a dominant negative regulator of basic helix-loop-helix transcription factors, involved in cell proliferation and differentiation. | Upregulation | researchgate.netresearchgate.netsjtu.edu.cn |

| HMOX-1 | Heme Oxygenase-1 | An antioxidant and anti-inflammatory enzyme that protects cells from oxidative stress. | Upregulation | researchgate.netresearchgate.netsjtu.edu.cn |

| HspB7 | Heat shock protein B7 | A small heat shock protein with roles in protein folding and stress resistance. | Upregulation | researchgate.netresearchgate.netsjtu.edu.cn |

| CYP1B1 | Cytochrome P450 1B1 | An enzyme involved in the metabolism of various compounds; its expression is noted in wound healing contexts. | Upregulation | researchgate.netresearchgate.netsjtu.edu.cn |

Activation of Growth-Related Signaling Pathways

The regenerative effects of allantoin and panthenol are also mediated through their interaction with critical signaling pathways that govern cell growth, proliferation, and tissue remodeling.

The Wnt/β-catenin signaling pathway is fundamental to skin homeostasis, hair follicle development, and tissue regeneration during wound healing. Activation of this pathway leads to the stabilization and nuclear translocation of the protein β-catenin, which then activates target genes related to cell proliferation and differentiation. Research on formulations containing Panax notoginseng saponins (B1172615) and panthenol for alopecia has shown a significant upregulation of β-catenin. arabidopsis.org This suggests that panthenol may contribute to triggering the Wnt/β-catenin pathway, which is known to induce the migration and proliferation of dermal fibroblasts. arabidopsis.org

Angiogenesis, the formation of new blood vessels, is a critical step in the proliferative phase of wound healing and is primarily driven by Vascular Endothelial Growth Factor (VEGF). The same study that observed an upregulation of β-catenin also reported a dramatic upregulation of VEGF in response to a panthenol-containing formulation. arabidopsis.org This indicates a modulation of VEGF signaling, which is essential for creating the vascular network needed to supply nutrients and oxygen to the repairing tissue. arabidopsis.org Interestingly, while crucial for initial healing, excessive VEGF has been linked to scar formation, suggesting its modulation must be tightly regulated.

Transforming Growth Factor-beta 1 (TGF-β1) is a master cytokine in wound healing that stimulates fibroblasts to produce extracellular matrix components like collagen. wikipedia.org However, its prolonged activity can lead to excessive matrix deposition and fibrosis, resulting in hypertrophic scarring. Allantoin has been shown to ameliorate liver fibrosis by decreasing the expression of TGF-β1. This effect is thought to be mediated through the suppression of the pro-inflammatory transcription factor NF-ĸB, which can activate the TGF-β1 gene. By inhibiting TGF-β1, allantoin may help modulate the remodeling phase of wound healing, preventing excessive collagen production and promoting a more organized tissue structure.

| Signaling Pathway | Key Function | Modulation by Allantoin/Panthenol | Outcome | Source |

|---|---|---|---|---|

| Wnt/β-catenin | Regulates fibroblast proliferation and differentiation. | Upregulation of β-catenin (Panthenol). | Promotes cell proliferation and tissue regeneration. | arabidopsis.org |

| VEGF Signaling | Promotes angiogenesis (new blood vessel formation). | Upregulation of VEGF (Panthenol). | Accelerates vascularization of wound site. | arabidopsis.org |

| TGF-β1 Signaling | Stimulates collagen and extracellular matrix production. | Inhibition of TGF-β1 expression (Allantoin). | Reduces potential for fibrosis and scarring. |

SIRT1 Signaling Pathway Interactions

The Sirtuin 1 (SIRT1) signaling pathway is a critical regulator of cellular homeostasis, influencing processes from inflammation to longevity. Research indicates that both allantoin and panthenol interact with this pathway.

Allantoin has been identified as an activator of the SIRT1/Nrf2 pathway. researchgate.net This activation is linked to an increase in cellular antioxidant capacity. researchgate.net SIRT1, an NAD+-dependent protein deacetylase, plays a pivotal role in modulating inflammatory responses. medsci.org It can deacetylate subunits of the NF-κB transcription factor, a key regulator of inflammation, thereby inhibiting its activity and reducing the expression of pro-inflammatory genes. medsci.org The activation of SIRT1 by compounds like allantoin can, therefore, bolster the cell's antioxidant defense mechanisms. researchgate.netmedsci.org

Dexpanthenol, the biologically active form of panthenol, has also been shown to interact with the SIRT1 signaling pathway. In a study on rats with lipopolysaccharide (LPS)-induced kidney injury, treatment with dexpanthenol was found to increase the expression of aquaporin-2 (AQP2) mRNA in kidney tissues through the SIRT1 signaling pathway. researchgate.net This suggests that panthenol can exert protective effects by modulating SIRT1 activity. researchgate.net Furthermore, SIRT1 is known to be a crucial immunomodulator that can suppress inflammation. medsci.org

Mitochondrial Redox State and Energy Metabolism Restoration

Mitochondria are central to cellular energy production and are a primary site of reactive oxygen species (ROS) generation. Both panthenol and allantoin contribute to maintaining mitochondrial health and function.

Panthenol is a precursor to pantothenic acid (Vitamin B5), which is indispensable for the synthesis of Coenzyme A (CoA). dovepress.comnorthwestern.edu CoA is vital for cellular metabolism, as it is converted to Acetyl-CoA, a central molecule in the Krebs cycle for the production of ATP, the cell's main energy currency. researchgate.netnorthwestern.edu Research has demonstrated that panthenol contributes to the protection of mitochondria by restoring energy metabolism. f1000research.comdrugbank.com It can significantly restore the activity of enzymes involved in mitochondrial energy metabolism that are inhibited during oxidative stress. drugbank.comcreative-diagnostics.com

A study involving a combination of skincare ingredients including D-panthenol and allantoin found that it could reduce mitochondrial superoxide (B77818) levels in keratinocytes exposed to UVB radiation. researchgate.net This highlights a direct role in mitigating mitochondrial oxidative stress. researchgate.net Mitochondria possess their own sirtuins, such as SIRT3, which are key regulators of mitochondrial redox metabolism and act as sensors of the cell's metabolic state. mdpi.com

Glutathione System Homeostasis Normalization and S-Glutathionylation Reduction

The glutathione system is a primary endogenous antioxidant defense mechanism, critical for maintaining cellular redox balance.

Oxidative stress can disrupt this system, leading to an increase in oxidized glutathione (GSSG) relative to reduced glutathione (GSH) and an increase in the S-glutathionylation of proteins, a post-translational modification that can alter protein function. drugbank.comcreative-diagnostics.com

Scientific investigations have shown that panthenol plays a significant role in restoring the balance of the glutathione system. It has been demonstrated to normalize the redox potential of the glutathione system and decrease the level of S-glutathionylated proteins in brain mitochondria subjected to oxidative damage. drugbank.comcreative-diagnostics.com In a model of rhabdomyolysis-induced kidney injury, D-panthenol's protective effects were linked to its ability to modulate glutathione-dependent signaling and alleviate oxidative stress by increasing the levels of antioxidant enzymes. f1000research.com Pantothenic acid, derived from panthenol, has been shown in vitro to potentially enhance glutathione levels.

Investigation of Synergistic Molecular and Cellular Dynamics of Allantoin and Panthenol Combinations

When used in combination, allantoin and panthenol exhibit synergistic effects that enhance their individual benefits, particularly in the context of inflammation and oxidative stress.

A key study investigated the effects of a formulation containing allantoin, D-panthenol, bisabolol, and dipotassium (B57713) glycyrrhizinate (referred to as AB5D) on human keratinocytes exposed to UVB radiation. researchgate.net The findings revealed significant synergistic actions:

Anti-inflammatory Effects : The combination effectively mitigated the UVB-induced synthesis of Prostaglandin E2 (PGE2), a primary mediator of skin inflammation and erythema. researchgate.net Transcriptomic analysis showed that the AB5D formulation downregulated gene sets associated with inflammatory responses. researchgate.net Specifically, it reduced the production of several pro-inflammatory cytokines, including IL-1α, IL-6, IL-8, and TNFα. researchgate.net

Antioxidant Capabilities : The study demonstrated that the combination possesses potent antioxidative properties. It acts not only as a direct antioxidant agent but also as a regulator of antioxidant enzyme expression, helping to counteract the damaging effects of cellular oxidative stress. researchgate.net A notable finding was the reduction of mitochondrial superoxide, indicating a protective effect at the subcellular level. researchgate.net

These findings suggest that the combined application of allantoin and panthenol provides a multi-pronged approach to skin protection, simultaneously quelling inflammatory pathways and bolstering antioxidant defenses. While these compounds are often combined in topical preparations, this research provides molecular evidence for their synergistic efficacy in modulating cellular responses to environmental stressors like UVB radiation. researchgate.netdovepress.com

Advanced in Vitro and Ex Vivo Research Models for Allantoin and Panthenol

Cell Culture Systems for Mechanistic Studies

Cell-based assays are fundamental in determining the specific effects of active compounds on cellular processes. Various cell culture systems have been employed to study the mechanisms of allantoin (B1664786) and panthenol.

Fibroblast and Epithelial Cell Proliferation and Viability Assays

Fibroblasts and epithelial cells are key components of the skin and are central to the wound healing process. In vitro studies using these cells are vital for understanding how compounds like allantoin and panthenol support tissue repair.

Allantoin has demonstrated a capacity to stimulate the proliferation of fibroblast cells. amicusrx.comresearchgate.net In one study, allantoin was shown to promote fibroblast proliferation, which is a critical step in wound healing. researchgate.net Another comparative study observed that while an aqueous extract of comfrey (B1233415) root (which contains allantoin) significantly stimulated the proliferation of L929 fibroblasts, pure allantoin itself showed a mild inhibitory effect on the growth of both fibroblast and epithelial (MDCK) cell lines at higher concentrations (40µg/ml and 100µg/ml). sci-hub.se In a scratch assay using 3T3 fibroblast cells, allantoin, used as a positive control, showed progressive cell migration and proliferation, achieving 94.96% wound closure after 48 hours. mdpi.com

Dexpanthenol (B1670349) (D-panthenol), a precursor to vitamin B5, has also been studied for its effects on these cell types. Research on cultured nasal epithelial cells showed that dexpanthenol did not alter cell viability or proliferation rates. europeanreview.org In contrast, another study found that D-panthenol enhanced cell viability in human dermal fibroblasts. cir-safety.org Furthermore, a formulation containing D-panthenol and polyvinyl alcohol was found to accelerate the complete coverage of a wound in a human corneal epithelial cell model, achieving full closure in 24 hours compared to 48 hours for the control. unifi.it

Table 1: Effects of Allantoin and Panthenol on Fibroblast and Epithelial Cells

| Compound | Cell Line | Assay | Key Findings | Reference |

|---|---|---|---|---|

| Allantoin | Human Fibroblasts | Cell Culture | Increased fibroblast proliferation. | amicusrx.com |

| Allantoin | L929 (Fibroblast), MDCK (Epithelial) | Proliferation Assay | Mildly inhibited proliferation at higher concentrations. | sci-hub.se |

| Allantoin | 3T3 Fibroblasts | Scratch Assay | Promoted cell migration and proliferation (94.96% closure at 48h). | mdpi.com |

| D-Panthenol | Human Corneal Epithelial Cells | Wound Healing Assay | Accelerated wound closure (complete in 24h vs. 48h for control). | unifi.it |

| D-Panthenol | Human Dermal Fibroblasts | Cell Culture | Enhanced cell viability. | cir-safety.org |

| D-Panthenol | Nasal Epithelial Cells | Viability & Proliferation Assays | No significant effect on viability or proliferation. | europeanreview.org |

Pancreatic Beta-Cell Damage and Apoptosis Models

Pancreatic β-cells are responsible for producing insulin (B600854), and their damage or death is a hallmark of diabetes. nih.govfrontiersin.orgfrontiersin.org In vitro models that induce β-cell damage are used to screen for protective compounds.

Allantoin has been identified as a protective agent for pancreatic β-cells. nih.govuni.lunih.gov Studies using β-cells treated with streptozotocin (B1681764) (STZ), a chemical that induces cell death, have shown that allantoin can attenuate this damage. nih.govuni.lunih.gov Research indicates that allantoin attenuates apoptosis and cytotoxicity, leading to increased viability of STZ-induced β-cells in a dose-dependent manner. nih.govuni.lumedchemexpress.comresearchgate.net This protective effect is mediated through the activation of imidazoline (B1206853) I3 receptors. nih.govnih.gov Mechanistic studies revealed that allantoin decreases the levels of caspase-3, an executioner enzyme in apoptosis, and increases the expression of phosphorylated B-cell lymphoma 2 (Bcl-2), a protein that promotes cell survival. nih.govuni.lunih.gov Flow cytometry analysis has further confirmed that allantoin reduces the percentage of apoptotic β-cells. nih.govuni.lu

Table 2: Protective Effects of Allantoin on Pancreatic β-Cells

| Cell Model | Inducing Agent | Assay | Key Findings | Reference |

|---|---|---|---|---|

| Pancreatic β-cells | Streptozotocin (STZ) | ApoTox-Glo Triplex Assay, Live/Dead Staining, Flow Cytometry, Western Blot | Allantoin increased cell viability and attenuated apoptosis and cytotoxicity in a dose-dependent manner. | nih.govuni.lu |

| Pancreatic β-cells | Streptozotocin (STZ) | Western Blot | Allantoin decreased caspase-3 levels and increased phosphorylated Bcl-2 expression. | nih.govnih.gov |

| Pancreatic β-cells | Streptozotocin (STZ) | Flow Cytometry | Allantoin decreased the percentage of apoptotic cells from 45.5% to 32.7%. | nih.gov |

Hepatocyte Lipid Accumulation Models

Hepatocytes are the primary cells of the liver, and models of lipid accumulation in these cells are used to study conditions like non-alcoholic fatty liver disease.

Research into panthenol's role in lipid metabolism has shown that its derivatives can influence lipid transport. In one in vitro study using human abdominal skin, D-panthenol was found to increase measures of lipid transport. cir-safety.orgcir-safety.org Conversely, Panthenyl Triacetate was found to inhibit lipid transport. cir-safety.orgcir-safety.org In a study on rats with chemically induced liver injury, carnitine, which is related to pantothenic acid metabolism, was found to prevent hepatic lipid accumulation. researchgate.net

Immunological Cell Line Degranulation and Cytokine Release Assays (e.g., RBL-2H3 cells)

The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely used model for studying mast cell degranulation, a key event in allergic and inflammatory responses. mdpi.comnih.govnih.govnih.govmdpi.com These cells release inflammatory mediators like histamine (B1213489) and cytokines upon stimulation.

Allantoin has been shown to inhibit pseudo-allergic reactions in these models. mdpi.comnih.gov When RBL-2H3 cells were stimulated with compound 48/80, a mast cell activator, allantoin dose-dependently inhibited degranulation. mdpi.comnih.gov This was evidenced by a reduction in the release of β-hexosaminidase (β-Hex) and histamine (HIS). mdpi.com Furthermore, allantoin treatment led to decreased levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1). mdpi.comnih.gov Mechanistically, allantoin was found to inhibit the phosphorylation of Phospholipase C gamma (PLCγ) and the Inositol Trisphosphate Receptor (IP3R), key components of the signaling pathway that leads to degranulation. mdpi.comnih.gov

Table 3: Inhibitory Effects of Allantoin on RBL-2H3 Cell Degranulation

| Stimulant | Assay | Key Findings | Reference |

|---|---|---|---|

| Compound 48/80 | β-Hexosaminidase & Histamine Release Assays | Allantoin dose-dependently inhibited the release of β-Hex and histamine. | mdpi.com |

| Compound 48/80 | Cytokine Assays (ELISA) | Allantoin reduced the levels of TNF-α, IL-8, and MCP-1. | mdpi.comnih.gov |

| Compound 48/80 | Western Blot | Allantoin inhibited the phosphorylation of PLCγ and IP3R. | mdpi.comnih.gov |

Hair Follicle Cell Models (Dermal Papilla Cells, Outer Root Sheath Cells)

Human hair follicle dermal papilla cells (hDPCs) and outer root sheath cells (hORSCs) are critical for hair growth regulation. In vitro models using these cells are instrumental in developing treatments for hair loss.

D-panthenol has been shown to have a stimulatory effect on these cells. scribd.comdntb.gov.uanih.gov In cultured hDPCs, D-panthenol enhanced cell viability and increased the expression of the proliferation marker Ki67. dntb.gov.uanih.govresearchgate.net It also significantly reduced the expression of markers for apoptosis (Caspase-3/9) and cell senescence (p21/p16). dntb.gov.ua Importantly, D-panthenol stimulated the expression of anagen-inducing factors like Alkaline Phosphatase (ALP), β-catenin, and versican, which are known to trigger and prolong the hair growth (anagen) phase. dntb.gov.uanih.gov Concurrently, it reduced the expression of Transforming Growth Factor-beta 1 (TGF-β1), a factor that promotes the resting (telogen) phase. dntb.gov.uanih.gov

In cultured hORSCs, D-panthenol also enhanced cell proliferation and viability while down-regulating senescence markers. dntb.gov.uanih.gov It up-regulated the expression of Vascular Endothelial Growth Factor (VEGF) in both hDPCs and hORSCs, and also its receptor (VEGFR) in hORSCs, which is important for vascularization of the hair follicle. dntb.gov.uanih.govresearchgate.net

Table 4: Effects of D-Panthenol on Hair Follicle Cells

| Cell Type | Assay | Key Findings | Reference |

|---|---|---|---|

| Human Dermal Papilla Cells (hDPCs) | CCK-8 Assay, Immunostaining | Enhanced cell viability and increased Ki67 expression. | nih.govresearchgate.netresearchgate.net |

| hDPCs | mRNA & Protein Analysis | Reduced apoptosis and senescence markers; increased anagen-inducing factors (ALP, β-catenin); decreased TGF-β1. | dntb.gov.uanih.gov |

| Human Outer Root Sheath Cells (hORSCs) | Cell Proliferation & Viability Assays | Enhanced proliferation and viability; down-regulated senescence markers (p21/p16). | dntb.gov.uanih.gov |

| hDPCs & hORSCs | mRNA & Protein Analysis | Up-regulated VEGF expression in both cell types and VEGFR in hORSCs. | dntb.gov.uanih.govresearchgate.net |

Protein Aggregation Suppression Models

Protein aggregation is a phenomenon implicated in a variety of diseases and can also be a problem in the manufacturing of protein-based pharmaceuticals. mdpi.comresearchgate.net In vitro models are used to screen for small molecules that can prevent or reverse this process.

Allantoin has been identified as a suppressor of protein aggregation. researchgate.netnih.gov Studies have shown that allantoin can suppress the thermal aggregation of proteins such as hen egg white lysozyme (B549824) (LYZ). researchgate.netnih.govnih.govx-mol.net It was found to be more effective than arginine in suppressing the aggregation and inactivation of LYZ. researchgate.netnih.gov The mechanism appears to involve hydrophobic interactions between the hydantoin (B18101) ring of allantoin and aromatic amino acid residues on the protein surface. researchgate.netnih.gov Allantoin has also been noted as an effective inhibitor of the aggregation of various amyloidogenic proteins. researchgate.net One practical challenge is allantoin's low solubility in water, but research has shown that using dimethyl sulfoxide (B87167) (DMSO) as a solvent can create effective stock solutions for its use as an aggregation suppressor. nih.govx-mol.netresearchgate.net

Table 5: Allantoin as a Protein Aggregation Suppressor

| Protein Model | Stress Condition | Key Findings | Reference |

|---|---|---|---|

| Hen Egg White Lysozyme (LYZ) | Thermal Stress | Allantoin suppressed aggregation and inactivation more effectively than arginine. | researchgate.netnih.gov |

| LYZ, Bovine Carbonic Anhydrase (BCA), Ovalbumin (OVA), Immunoglobulin G (IgG) | Various Stresses | Allantoin suppressed aggregation without affecting the melting temperature of the proteins. | nih.gov |

| LYZ | Thermal Stress | A solution of allantoin in DMSO effectively suppressed thermal aggregation and enhanced recovery of enzymatic activity. | nih.govx-mol.net |

Ex Vivo Tissue Models for Biochemical and Histological Analysis

Ex vivo models, which utilize tissue explants from living organisms, are invaluable for studying the effects of active compounds in a setting that preserves the three-dimensional architecture and cellular diversity of the original tissue.

Tissue explant cultures maintain the complex interactions between different cell types and the extracellular matrix, making them excellent models for evaluating the regenerative potential of substances like allantoin and panthenol.

One area of significant research is in dental tissue regeneration. A recent study utilized the explant culture method to isolate human dental pulp stem cells (DPSCs), stem cells from human exfoliated deciduous teeth (SHEDSCs), and periodontal ligament stem cells (PDLSCs). nih.gov This model was employed to investigate the influence of allantoin on cytotoxicity, proliferation, wound healing, and osteogenic differentiation. nih.gov In this research, allantoin was shown to enhance the proliferation of dental stem cells, particularly SHEDSCs, and significantly improved wound healing in scratch assays with DPSCs. nih.gov The use of three-dimensional (3D) explant cultures of human dental pulp tissue, adopting organoid culture techniques, has further advanced this research by allowing for the observation of in situ development of dentin and the expression of odontoblast and stem cell markers through immunohistochemistry. nih.govnih.govijstemcell.com

Human skin explants are another powerful tool. These models are used to assess the efficacy of cosmetic and pharmaceutical formulations by maintaining viable and functional skin tissue for extended periods. qima-lifesciences.comresearchgate.net This allows for the analysis of both short-term and long-term biological effects of topically applied compounds. nih.gov Histological and immunohistological analyses of these explants can reveal changes in key structural proteins like collagen types I and III, elastin, and fibrillin-1 following treatment. nih.gov Such models have been used to demonstrate that tissue integrity can be maintained for up to 9-14 days in culture, allowing for meaningful pharmacodynamic studies. researchgate.netreading.ac.uk For instance, the expression of fibroblast-specific markers such as vimentin (B1176767) and fibronectin can be assessed to confirm cellular characterization and response to stimuli. amegroups.org

| Model System | Compound | Key Findings in Regenerative Process Evaluation | Analytical Techniques |

| Dental Pulp Stem Cell Explants (DPSCs, SHEDSCs, PDLSCs) | Allantoin | Enhanced cell proliferation (especially SHEDSCs); Improved wound healing (DPSCs). nih.gov | XTT cell viability assay, Scratch wound healing assay, Alizarin Red S staining for osteogenic differentiation. nih.gov |

| 3D Human Dental Pulp Explant Culture | Not specified | Maintained stem cell activity and reticular outgrowth of pre-odontoblasts; Showed in situ dentin development. nih.govijstemcell.com | Immunohistochemistry (for markers like Nestin, LGR5), Transmission Electron Microscopy (TEM). nih.govijstemcell.com |

| Human Skin Explants | General application | Maintenance of tissue integrity and key protein expression (e.g., collagen, elastin) for up to 14 days. researchgate.netnih.gov | Histology (H&E staining), Immunohistology, Analysis of skin surface properties (firmness, elasticity). nih.govnih.gov |

| Murine Corneal Explants | Panthenol, Hyaluronic Acid | Accelerated re-epithelialization of corneal epithelial defects. arvojournals.org | Fluorescein staining and digital image analysis of wound area. arvojournals.org |

Focusing on subcellular components, isolated organelle studies allow for the precise investigation of molecular mechanisms without the complexity of whole-cell or tissue systems. The study of isolated mitochondria has been particularly revealing for understanding the effects of panthenol.

Mitochondrial dysfunction is a known factor in the activation of free radical processes and changes in energy metabolism. nih.govnih.gov A significant in vitro study investigated the effects of D-panthenol on the redox state and function of isolated brain mitochondria subjected to oxidative stress induced by agents like tert-butyl hydroperoxide (tBHP) and ferrous sulfate (B86663) (FeSO₄). nih.govnih.govmdpi.com The research demonstrated that oxidative stress led to an inhibition of mitochondrial energy metabolism, a shift in the glutathione (B108866) system's redox potential towards the oxidized side, and an increase in S-glutathionylated proteins. nih.govnih.govresearchgate.net

Panthenol was found to significantly counter these effects. It contributed to the restoration of the activity of key mitochondrial enzymes, including succinate (B1194679) dehydrogenase, α-ketoglutarate dehydrogenase (OGDH), and aconitase. nih.gov Furthermore, it helped normalize the redox potential of the glutathione system by mitigating the decrease in reduced glutathione (GSH) and the GSH/GSSG ratio. nih.govresearchgate.net The protective effects of panthenol were enhanced when used in combination with succinate. nih.gov These studies on isolated mitochondria provide direct evidence of panthenol's ability to protect against oxidative damage at a fundamental level of cellular energy production. mdpi.comresearchgate.net

| Parameter | Oxidative Stress Inducer | Effect of Oxidative Stress | Effect of D-Panthenol Treatment |

| Enzyme Activity | |||

| Succinate Dehydrogenase | tBHP (600 μM) | ↓ 29% | Significant restoration towards control levels. nih.gov |

| OGDH | tBHP (600 μM) | ↓ 25% | Significant restoration towards control levels. nih.gov |

| Aconitase | tBHP (600 μM) | ↓ 30% | Significant restoration towards control levels. nih.gov |

| Glutathione System | |||

| GSH Content | FeSO₄ | ↓ 38% | Dose-dependent reduction of this decrease. nih.gov |

| GSH/GSSG Ratio | FeSO₄ | ↓ 43% | Dose-dependent reduction of this decrease. nih.gov |

| Lipid Peroxidation | |||

| TBARS Content | FeSO₄ | ↑ 67% | Dose-dependent reduction of this increase. nih.govmdpi.com |

Analyzing gene expression in human skin biopsies provides a powerful method to understand the molecular changes induced by topical agents in a clinical or near-clinical setting. This approach has been used to elucidate the in vivo effects of dexpanthenol on skin wound healing.

In one clinical trial, punch biopsies were taken from previously injured skin that had been treated with either dexpanthenol or a placebo. nih.gov The gene expression profiles were then analyzed using Affymetrix® GeneChip technology. The study revealed that topical application of dexpanthenol led to the upregulation of several genes involved in the inflammatory and healing processes, including Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), Cytochrome P450 1B1 (CYP1B1), C-X-C Motif Chemokine Ligand 1 (CXCL1), and C-C Motif Chemokine Ligand 18 (CCL18). nih.gov Additionally, the expression of Keratin (B1170402) Associated Protein 4-2 (KAP 4-2) was also increased. nih.gov Conversely, the study identified a downregulation of psorasin (S100A7) mRNA and protein expression. nih.gov These findings in human biopsies provide strong evidence for the molecular mechanisms underlying dexpanthenol's beneficial effects on wound healing and correlate well with previous in vitro data from cultured dermal fibroblasts. nih.gov

General methodologies for such studies involve obtaining 6 mm punch biopsies from subjects, which can then be processed for total RNA extraction. semanticscholar.org Techniques like single-cell RNA sequencing can be employed after separating the epidermis and dermis and harvesting emigrating cells. tftnanocenter.rs This allows for a highly detailed analysis of gene expression changes in specific cell populations within the skin. nih.gov

| Gene | Change in Expression with Dexpanthenol | Putative Function in Skin/Wound Healing |

| IL-6 | Upregulated | Pro-inflammatory and anti-inflammatory roles; involved in immune response and tissue repair. nih.gov |

| IL-1β | Upregulated | Key mediator of inflammation. nih.gov |

| CYP1B1 | Upregulated | Involved in the metabolism of various compounds, including retinoids. nih.gov |

| CXCL1 | Upregulated | Chemoattractant for neutrophils, involved in early inflammatory response. nih.gov |

| CCL18 | Upregulated | Chemoattractant for lymphocytes and other immune cells. nih.gov |

| KAP 4-2 | Upregulated | Component of the cornified envelope of the epidermis. nih.gov |

| Psorasin (S100A7) | Downregulated | Pro-inflammatory and antimicrobial protein. nih.gov |

Isolated Organelle Studies (e.g., Brain Mitochondria Redox State)

Whole Organism In Planta and Invertebrate Models for Mechanistic Studies

Simple whole-organism models, such as plants and invertebrates, offer valuable platforms for studying the fundamental metabolic pathways and stress-response mechanisms related to allantoin.

Arabidopsis thaliana has been used as a model system to investigate the role of allantoin in abiotic stress tolerance. nih.govnih.gov Allantoin is an intermediate metabolite in the purine (B94841) catabolism pathway in plants, and its accumulation has been observed under various stress conditions. nih.govmdpi.com Studies using Arabidopsis have shown that under salt stress, the expression of genes for allantoin synthesis is increased, while the gene for allantoinase (AtALN), the enzyme that degrades allantoin, is strongly repressed. nih.gov This leads to an accumulation of allantoin, which is essential for salt stress tolerance. nih.gov Further research has revealed that allantoin accumulation can also be induced by cadmium (Cd) treatment, resulting from increased uricase (UO) gene expression and decreased ALN expression. oup.com Knockout mutants for the ALN gene, which have elevated allantoin levels, demonstrate increased resistance to Cd. oup.com These in planta models have been crucial in identifying the genetic and metabolic regulation of allantoin and its role as a signaling molecule in stress response pathways, including interactions with abscisic and jasmonic acid signaling. nih.govmdpi.com

Invertebrate models are also utilized in research, partly because allantoin is found in various invertebrate species. researchgate.net These models are effective for studying innate immunity and tissue regeneration, processes in which allantoin is implicated. For example, allantoin has been shown to stimulate fibroblast proliferation and extracellular matrix synthesis in wound healing models, which can be investigated in the context of the highly conserved immune and regenerative pathways found in invertebrates. nih.gov

| Model Organism | Stressor/Condition | Key Mechanistic Findings Related to Allantoin |

| Arabidopsis thaliana | Salt Stress | Upregulation of allantoin synthesis genes; Strong repression of allantoinase (AtALN) gene, leading to allantoin accumulation and enhanced tolerance. nih.gov |

| Arabidopsis thaliana | Cadmium (Cd) Exposure | Increased uricase (UO) gene expression and decreased ALN gene expression, resulting in allantoin accumulation and increased resistance. oup.com |

| Arabidopsis thaliana | General Abiotic Stress | Allantoin acts as a signaling molecule, activating stress-responsive genes and interacting with phytohormone pathways (abscisic acid, jasmonic acid). nih.gov |

Advanced Analytical Methodologies for Allantoin and Panthenol Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a fundamental analytical technique for separating complex mixtures. For polar compounds like allantoin (B1664786) and panthenol, which are challenging to retain on conventional stationary phases, specific chromatographic modes have been developed and optimized. mdpi.com

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the quantitative determination of allantoin and panthenol. mdpi.com Several studies have focused on developing simple, rapid, and selective HPLC-UV methods for their simultaneous analysis in cosmetic and pharmaceutical products. researchgate.netresearchgate.net

A common approach involves using a C18 column with an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and an acidic aqueous buffer like 10 mM phosphoric acid (pH 2.5). researchgate.netakjournals.com Detection is typically set at a low wavelength, around 210 nm, where both compounds exhibit absorbance. researchgate.netresearchgate.net One study recorded the optimal UV absorption for panthenol at 210 nm and for allantoin at 220 nm and 235 nm, ultimately choosing 220 nm as a common wavelength for simultaneous detection. mdpi.com The selection of the stationary phase is critical; while C18 columns are common, other columns like C8 have also been successfully used. mdpi.comresearchgate.net

Table 1: Examples of HPLC-UV Chromatographic Conditions for Allantoin and Panthenol Analysis

| Parameter | Study 1 researchgate.netistun.edu.tr | Study 2 researchgate.net | Study 3 mdpi.com |

|---|---|---|---|

| Column | C18 (150 x 4.6 mm, 5 µm) | YWG C8 (250 x 4.6 mm, 10 µm) | SeQuant® ZIC®-HILIC (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile–10 mM phosphoric acid (pH 2.5) (85:15, v/v) | Methanol-0.02 mol/L phosphate (B84403) (10:90, v/v) | Gradient: A: CH3CN-H2O (90:10 v/v) B: CH3CN-H2O (10:90 v/v) |

| Detection Wavelength | 210 nm | 210 nm | 220 nm |

| Flow Rate | 0.9 mL/min akjournals.com | Not Specified | 0.4 to 1.3 mL/min |

| Temperature | 30 °C | Not Specified | 25 °C |

| Linearity Range (Allantoin) | 0.2–20 µg/mL | Not Specified | Not Specified |

| Linearity Range (Panthenol) | 0.1–10 µg/mL | Not Specified | Not Specified |

| Detection Limit (Allantoin) | 0.07 µg/mL | 8 ng | Not Specified |

| Detection Limit (Panthenol) | 0.03 µg/mL | 32 ng | Not Specified |

Hydrophilic Interaction Chromatography (HILIC) Applications

Hydrophilic Interaction Chromatography (HILIC) is an effective alternative for separating highly hydrophilic compounds like allantoin that are poorly retained in reversed-phase chromatography. akjournals.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of an aqueous solvent. mdpi.com This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes.

Several studies have demonstrated the suitability of HILIC for the analysis of allantoin and panthenol. mdpi.comakjournals.com For instance, a ZIC-HILIC column, which has a zwitterionic stationary phase, can effectively retain and separate these small polar molecules through a combination of partitioning and weak electrostatic interactions. mdpi.com A reliable method was developed using a ZIC-HILIC column with a gradient elution system of acetonitrile and water to separate allantoin and panthenol alongside other compounds in a pharmaceutical gel. mdpi.com Other HILIC methods have been developed for quantifying allantoin and other polar metabolites in biological samples like human plasma, using columns such as the XBridge BEH Amide. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

For enhanced selectivity and sensitivity, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is invaluable for metabolite profiling and can accurately measure endogenous levels of allantoin and panthenol in samples like human tears, plasma, and saliva. nih.govamazonaws.comuef.fi

One study developed a HILIC-LC-MS/MS method to quantify allantoin and other metabolites related to the purine (B94841) degradation pathway in human plasma. nih.gov This method used an XBridge BEH Amide column and a triple quadrupole mass spectrometer for detection, achieving a lower limit of quantification (LLOQ) of 50 nM for allantoin. nih.gov The high sensitivity of LC-MS/MS allows for the detection of allantoin as a biomarker of oxidative stress. Allantoin has been identified as a human metabolite, and its concentration in plasma can increase during physical exercise. nih.gov

Table 2: HILIC-LC-MS/MS Method for Metabolite Quantification in Human Plasma nih.gov

| Parameter | Details |

|---|---|

| Technique | HILIC-LC-MS/MS |

| Column | XBridge BEH Amide (2.1 × 150 mm, 3.5 μm) |

| Mobile Phases | A: 0.1% formic acid-ACN (5:95) B: 0.1% formic acid-ACN (50:50) | | Elution | Gradient | | Detection | Multiple reaction monitoring (MRM) with a triple quadrupole MS | | LLOQ (Allantoin) | 50 nM | | LLOQ (Adenosine) | 2 nM | | LLOQ (Hypoxanthine) | 20 nM | | LLOQ (Inosine) | 5 nM |

Reversed-Phase Liquid Chromatography Applications

Despite the challenges posed by their polarity, Reversed-Phase Liquid Chromatography (RP-LC) methods have been successfully developed for the simultaneous determination of allantoin and panthenol. mdpi.comresearchgate.net Success in RP-LC often requires specific conditions to achieve adequate retention of these hydrophilic analytes.

Key strategies include using mobile phases with a very high concentration of water or operating at an acidic pH. mdpi.com For example, a simple and fast RP-HPLC method was developed using a C18 column with a mobile phase of acetonitrile and 10 mM phosphoric acid (pH 2.5) in an 85:15 ratio. researchgate.netistun.edu.tr Another study utilized a C8 column with a mobile phase of methanol (B129727) and a 0.02 mol/L phosphate buffer (10:90 v/v). researchgate.net However, a significant challenge with RP-LC is that highly polar compounds like allantoin may elute with the solvent front, leading to poor separation. mdpi.com To overcome this, specialized columns like C18-Aqua, which are designed to be stable in highly aqueous mobile phases, can be used. mdpi.com

Spectroscopic and Imaging Techniques for Cellular and Tissue Analysis

Spectroscopic techniques provide valuable information about molecular structure and functional groups, complementing data from chromatographic analyses.

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. rsc.org By analyzing the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the molecule can be obtained. researchgate.net

In the context of allantoin and panthenol research, FTIR is used to confirm the identity of the compounds and to study their interactions within complex formulations. rsc.org The FTIR spectrum of allantoin shows characteristic absorption bands corresponding to its functional groups. These include vibrations for N-H stretching (3350–3150 cm⁻¹), C=O stretching from the carbonyl groups (1840–1640 cm⁻¹), and C-NH₂ vibrations (1120–910 cm⁻¹). Analysis of these peaks can reveal structural alterations, such as those occurring when allantoin interacts with other molecules, indicated by shifts in the band positions. rsc.org This technique is crucial for characterizing the structure of new formulations and understanding the chemical interactions between the active ingredients and excipients. rsc.org

Table 3: Characteristic FTIR Absorption Bands for Allantoin Functional Groups

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (NH₂) | Stretching | 3500–3250 |

| Amide (N-H) | Stretching | 3350–3150 |

| Amide (H-N-C) | Bending | 1550–1500 |

| Carbonyl (C=O) | Stretching | 1840–1640 |

| Amine (C-NH₂) | Stretching | 1120–910 |

| Amide (N-H) | Bending | 860–510 |

| Carbonyl (C=O) | Bending | 780–760 |

Raman Spectroscopy for In Situ Transformation and Diffusion Studies

Raman spectroscopy is a non-destructive optical technique that provides detailed information about the molecular vibrations of a sample, effectively offering a specific chemical fingerprint. riverd.com This method is particularly well-suited for in situ studies, allowing researchers to monitor chemical processes and molecular transport in real-time without disturbing the sample. riverd.comnih.gov The technique is based on the inelastic scattering of monochromatic light, usually from a laser source. nih.gov When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational modes of the molecule. riverd.comnih.gov This low sensitivity to water makes it an ideal tool for analyzing biological samples and aqueous formulations. nih.gov

In the context of allantoin and panthenol research, in situ Raman spectroscopy, especially Confocal Raman Microscopy (CRM), is invaluable for studying the transformation and diffusion of these compounds within complex matrices like cosmetic formulations or skin. nih.govnih.gov Researchers can track the chemical stability and potential degradation or transformation of allantoin and panthenol within a formulation over time. For instance, it can monitor the crystallization process, identifying different polymorphic forms which may have unique Raman spectral signatures. nih.govresearchgate.net

Furthermore, Raman spectroscopy is extensively used to investigate the penetration and diffusion of active ingredients through the skin barrier. nih.govmdpi.com By acquiring spectra at different depths within the skin (ex vivo or in vivo), it is possible to create a concentration profile of allantoin and panthenol as a function of depth and time. nih.gov This provides critical data on the rate and extent of skin penetration. The unique spectral peaks of allantoin and panthenol are used to distinguish them from the skin's own components (like lipids and proteins), allowing for their quantification. mdpi.com This approach helps in understanding how formulation characteristics influence the delivery of these compounds into the stratum corneum and deeper skin layers. nih.gov

| Raman Spectroscopy Application | Description | Key Information Obtained | Relevant Spectral Regions (Illustrative) |